methyl 5-methyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate -

methyl 5-methyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate

Catalog Number: EVT-4404828
CAS Number:
Molecular Formula: C15H23N3O3S2
Molecular Weight: 357.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-[4-[3-[[2-Hydroxy-3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]propionamido]phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone (Compound 3)

  • Compound Description: This compound is a mixture of four stereoisomers due to two asymmetric centers in its structure. It exhibits a unique combination of vasodilator and beta-adrenergic antagonist activity. []
  • Compound Description: This specific stereoisomer of compound 3 displays a slightly improved overall pharmacological profile compared to the isomeric mixture. Notably, it exhibits enhanced vasodilator and beta-adrenergic antagonist activity. []

N-2-(4-(4-Cyanophenol)phenol)propyl-2-propanesulfonamide (LY404187)

  • Compound Description: LY404187 belongs to the biarylpropylsulfonamide class and acts as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. It enhances AMPA receptor-mediated neurotransmission by reducing ion channel desensitization. This compound has demonstrated efficacy in rodent models of cognition, depression, and Parkinson’s disease. []

(R)-4′-[1-Fluoro-1-methyl-2-(propane-2-sulfonylamino)-ethyl]-biphenyl-4-carboxylic acid methylamide (LY503430)

  • Compound Description: LY503430 is another member of the biarylpropylsulfonamide class and functions similarly to LY404187 as a positive allosteric activator of AMPA receptors. [] It also exhibits efficacy in in vivo models of cognition, depression, and Parkinson’s disease.

4,4′,4′′-(4-Propyl-[1H]-pyrazole-1,3,5-triyl)trisphenol (PPT)

  • Compound Description: PPT is a selective estrogen receptor-α (ERα) agonist. []

2,3-Bis(4-hydroxyphenyl)-propionitrile (DPN)

  • Compound Description: DPN serves as a selective estrogen receptor-β (ERβ) agonist. []

7. 7-Chloro-4-(4-{[4-(5-methoxy-1H-1,3-benzo[d]imidazol-2-yl)phenoxy]methyl}-1H-1,2,3-triazol-1-yl)quinoline (Compound 9c) * Compound Description: Compound 9c is a quinoline-benzimidazole hybrid designed as a potential anticancer agent. It demonstrated antiproliferative activity against a panel of human cancer cell lines. []* Relevance: Compound 9c, while structurally distinct from the target compound “methyl 5-methyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate”, underscores the broader context of drug discovery where diverse chemical scaffolds are explored for their potential in treating diseases like cancer. This compound's anticancer properties highlight the importance of continuous exploration of novel chemical entities for therapeutic applications.

8. 2-(3-Bromo-4-{[1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methoxy}phenyl)-N-propyl-1H-benzo[d]imidazol-5-carboximidamide trihydrochloride (Compound 10e)* Compound Description: Compound 10e, another quinoline-benzimidazole hybrid, was synthesized and evaluated for its antiproliferative activity against various cancer cell lines. [] * Relevance: Compound 10e, like the target compound “methyl 5-methyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate”, highlights the importance of chemical diversity in the search for new drugs. This compound's potential as an anticancer agent underscores the ongoing pursuit of developing more effective and less toxic therapies.

9. 2-{4-[(1-{2-[(7-Chloroquinolin-4-yl)amino]ethyl}-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-N-propyl-1H-benzo[d]imidazol-5-carboximidamide trihydrochloride (Compound 14e)* Compound Description: This compound is a quinoline-benzimidazole hybrid that exhibits potent and selective inhibitory effects against the growth of the lymphoma cell line HuT78. []* Relevance: Despite structural differences, compound 14e, like "methyl 5-methyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate”, emphasizes the significance of exploring various chemical structures for specific therapeutic applications. Compound 14e's effectiveness against lymphoma cells highlights the continuous search for targeted cancer therapies.

10. 2-{3-Bromo-4-[(1-{2-[(7-chloroquinolin-4-yl)amino]ethyl}-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-N-propyl-1H-benzo[d]imidazol-5-carboximidamide trihydrochloride (Compound 15e) * Compound Description: Compound 15e is a quinoline-benzimidazole hybrid evaluated for its antiproliferative effects on various cancer cell lines. []* Relevance: Compound 15e emphasizes, along with “methyl 5-methyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate”, the significance of continuous exploration of diverse chemical structures in medicinal chemistry. The development and evaluation of such compounds contribute to the ongoing pursuit of effective treatments for various diseases.

3-Methyl-5/7-substituted-4(N-propyl-N-nitrosoamido)2(3,4-dichloro benzoyl) -4H1,4-Benzothiazines

  • Compound Description: This series of compounds incorporates both a 1,4-benzothiazine nucleus and a nitrosourea moiety, aiming to enhance anticancer activity by interacting with DNA via complexation and alkylation. []

5-(((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazole-3-thione and its S-alkylderivatives

  • Compound Description: This group of compounds features both thiadiazole and 1,2,4-triazole moieties, known for their potential pharmacological activities, and incorporates lipophilic cycloalkane fragments for enhanced interaction with biological targets. []

13. N-Benzyl-3-(4-chlorophenyl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]-N-[3-(4-pyridyl)-1-[2-(4-pyridyl)ethyl] propyl]propanamide (Timcodar)* Compound Description: Timcodar is a compound investigated for its potential in treating mycobacterial infections, particularly tuberculosis. []* Relevance: Despite structural differences, Timcodar's therapeutic focus on infectious diseases contrasts with the potential applications of the target compound, “methyl 5-methyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate”, highlighting the breadth of medicinal chemistry research in addressing various health concerns.

[1S-[1a,2b,3b,4aS*]]-4-[[3-amino-4-[[1-3-chloro-2-thienylmethyl]propyl]amino]-2-pyridinyl]amino]-N-ethyl-2,3-dihydroxycyclopentanecarboxamide

  • Compound Description: This compound is a complex organic molecule with multiple chiral centers, synthesized through a multi-step process involving hydrolysis and reduction reactions. []
  • Compound Description: This series of compounds consists of Mannich base derivatives synthesized from 1,3,4-oxadiazole-2-thione. They were designed and evaluated as potential urease inhibitors with additional antioxidant properties. []

16. 3-{[(Pyridin-2-yl)amino]methyl}-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thiones* Compound Description: This series of compounds represents another set of Mannich base derivatives derived from 1,3,4-oxadiazole-2-thione, designed and synthesized to investigate their potential as urease inhibitors and antioxidants. [] * Relevance: Despite structural dissimilarity to the target compound, "methyl 5-methyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate", the exploration of these Mannich bases highlights the ongoing search for novel compounds with dual therapeutic benefits, potentially targeting both urease activity and oxidative stress.

17. Ethyl N-[1-(2-amino-4-hydroxy-6-methyl-5-pyrimidyl)-3-(2-chloro)-propyl]-p-aminobenzoate* Compound Description: This compound was synthesized as a potential folic acid antagonist and evaluated for its toxicity, antitumor activity, and folic reductase inhibitory action. []* Relevance: Though structurally distinct, this compound and "methyl 5-methyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate" exemplify the pursuit of novel compounds with potential therapeutic applications. This compound's design as a folic acid antagonist highlights the strategy of targeting specific metabolic pathways crucial for cancer cell growth and survival.

18. Platinum(IV) Complexes with Derivatives of 5-Methyl-5-(4-pyridyl)Hydantoin* Compound Description: This series of compounds includes Pt(IV) complexes coordinated with various 3-substituted-5-methyl-5-(4-pyridyl)hydantoin ligands, aiming to develop novel platinum-based anticancer agents. []* Relevance: While structurally dissimilar, these platinum complexes and "methyl 5-methyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate", highlight the ongoing search for new anticancer therapies. Platinum complexes have established themselves as a cornerstone in cancer chemotherapy, and the development of novel platinum(IV) complexes with improved efficacy and reduced toxicity remains an active area of research.

19. 4-(3-Bromophenyl)-5-methoxycarbonyl-1-(N,N-dimethylaminopropyl)-3,4-dihydropyrimidin-2-(1H)-one hydrochloride and its quaternary ammonium salts* Compound Description: This group of compounds consists of a dihydropyrimidine derivative and its alkylated quaternary ammonium salts, synthesized and investigated for their antioxidant activity, specifically their ability to inhibit superoxide generation in mitochondria. []* Relevance: Despite their structural differences, these dihydropyrimidine derivatives and "methyl 5-methyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate" represent the ongoing exploration of diverse chemical scaffolds for their potential in modulating oxidative stress. The ability of these compounds to scavenge superoxide radicals, particularly in mitochondria, suggests potential applications in treating conditions associated with oxidative damage.

(E)-3-[2-bromo-5-(3-substituted propoxy)]phenyl-N-{4-methyl-3-[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl acrylamide compounds* Compound Description: This series of compounds features an acrylamide core structure with various substituents and was designed as potential anticancer agents. []* Relevance: Although structurally dissimilar to the target compound "methyl 5-methyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate", this series emphasizes the continuous exploration of diverse chemical scaffolds in the search for new anticancer agents. The acrylamide derivatives highlight the importance of investigating different structural motifs and functional groups for their potential in inhibiting cancer cell growth and proliferation.

21. ((1R)-1,2-((4S)-4-benzyl-2-oxo-oxazolidine-3-yl)(1S)-1-methyl-2-oxo-ethoxy]-tert-butyl-amino-2,2-dimethyl-propyl)-phosphonic acid diethylester* Compound Description: This structurally complex compound was synthesized through a multi-step process involving the transformation of an N-oxyl nitroxide radical, followed by coupling with a chiral oxazolidinone. []* Relevance: While the specific biological activity of this compound is not elaborated on, its synthesis and structural complexity exemplify the intricate synthetic strategies employed in medicinal chemistry research, similar to the investigation of the target compound, "methyl 5-methyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate".

N-(4-{[(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-ylmethyl)amino]methyl}-benzoyl)-L-glutamic acid (Compound 4)

  • Compound Description: This compound is a three-atom-bridged analog of TNP-351, designed as an anticancer agent and evaluated for its biological activity. []

23. N-(4-{[(2,4-Diamino-7H-pyrrolo[2,3-d]-pyrimidin-5-ylmethyl)amino]methyl}benzoyl)-L-glutamic acid (Compound 5)* Compound Description: Compound 5, another three-atom-bridged analog of TNP-351, was synthesized and evaluated as a potential anticancer agent. []* Relevance: Though structurally distinct, Compound 5, like "methyl 5-methyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate", exemplifies the ongoing effort in medicinal chemistry to explore structural modifications and develop novel compounds with improved therapeutic properties, particularly in the context of cancer treatment.

(E)-3-(4-(4-fluoro-)-6-isopropyl-2-(N-methyl-N-methylsulfonyl-amino)pyridine-5-base)-propyl-2-olefine-aldehyde* Compound Description: This compound is synthesized through a multi-step process involving a Wittig reaction followed by hydrolysis, highlighting specific synthetic methodologies in organic chemistry. []* Relevance: While its biological activity is not mentioned, its synthesis, like that of "methyl 5-methyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate", underscores the importance of developing efficient and robust synthetic routes for potential drug candidates.

25. 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-2-(n-butoxy)-5-chlorobenzamide (Compound 5)* Compound Description: This compound is a benzamide derivative designed as a selective and potent gastrokinetic agent. [] * Relevance: Despite structural differences, this compound and the target compound, “methyl 5-methyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate”, highlight the importance of exploring diverse chemical structures for their potential in treating various medical conditions. This benzamide derivative's focus on gastrointestinal motility underscores the need for effective therapies for disorders affecting the digestive system.

26. 4-Amino-N-[(4-fluorobenzyl-2-morpholinyl)methyl]-2-(n-butoxy)-5-chlorobenzamide (Compound 6)* Compound Description: This compound represents another benzamide derivative designed and synthesized as a potential gastrokinetic agent. It incorporates a fluorine atom in the benzyl substituent, potentially influencing its pharmacological properties. []* Relevance: Although structurally distinct from the target compound, "methyl 5-methyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate", this benzamide derivative's role as a potential gastrokinetic agent highlights the ongoing search for new and improved drugs targeting gastrointestinal motility disorders. The incorporation of fluorine often aims to enhance metabolic stability and improve drug-like properties.

4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-2-(3-methyl-2-butenyloxy)-5-chlorobenzamide (Compound 22)

  • Compound Description: Compound 22 is a benzamide derivative synthesized and evaluated for its potential use as a gastrokinetic agent. Its structure includes a 3-methyl-2-butenyloxy group at the 2-position of the benzamide ring. []

28. N-[4-[[3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl]amino]-benzoyl]-L-glutamic acid (5-DACTHF, 543U76)* Compound Description: 5-DACTHF is an acyclic analog of 5,6,7,8-tetrahydrofolic acid (THFA) synthesized and studied for its biological activity. []* Relevance: Despite being structurally different from the target compound, "methyl 5-methyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate", 5-DACTHF represents the exploration of antimetabolite strategies in drug discovery. As an analog of THFA, it likely interferes with folate-dependent metabolic pathways, potentially impacting cell growth and proliferation.

29. 2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-3-[3-[N-methyl-N-[2-[3,4-(methylenedioxy)phenoxy]ethyl]amino]propyl]-1,3-thiazolidin-4-one (Compound 7o)* Compound Description: This compound is a thiazolidinone derivative designed to possess calcium antagonist, calcium overload prevention, and antioxidant activities. [] * Relevance: Despite structural differences, this compound and the target compound, "methyl 5-methyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate", exemplify the exploration of compounds with potential therapeutic benefits for cardiovascular diseases. The combination of calcium antagonist and antioxidant properties suggests potential applications in addressing conditions like hypertension and atherosclerosis.

10-chloro-3-methyl-1-n-propyl-4,5,7,12-tetrahydro-H-benzo[d]pyrazolo[3’,5’:5,6][1,2,3]triazino[1,2-a][1,2,3]triazin-4,12-dione (Compound 5)

  • Compound Description: This compound, a novel fused pyrazolo(4,3-d)(1,2,3)triazin-4-one derivative, was synthesized via diazonium ion-induced heterocyclization. []

11-methyl-9-n-propyl-5,6,11,12-tetrahydro-8H-benzo[e]pyrazolo[4׳,3׳:4,5][1,2,3]triazino[1,2-a][1,2,3]triazin-5,12-dione (Compound 11)

  • Compound Description: This compound, another novel fused pyrazolo(4,3-d)(1,2,3)triazin-4-one derivative, was synthesized through a similar diazonium ion-induced heterocyclization reaction. []

3-alpha-Hydroxy-2-beta-(4-morpholinyl)-5-alpha(H)-androstan-17-one

  • Compound Description: This compound is an aminosteroid that exists in a conformational equilibrium between chair and twist-boat forms in its A ring. []

33. Methyl 5-[(Dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate (F8)* Compound Description: This compound, a thiophene derivative, demonstrated cytotoxic effects on various cancer cell lines, inducing apoptosis through mechanisms involving phosphatidylserine externalization, reactive oxygen species generation, and mitochondrial depolarization. []* Relevance: Despite structural differences, F8 and the target compound, "methyl 5-methyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate”, belong to the thiophene class of compounds, known for their diverse biological activities. While F8 displays anticancer properties, the target compound's biological activity remains to be fully elucidated.

34. 2'-O-{3-[(7-Chloro-4-quinolinyl)amino]propyl}-9-deoxo-9a-methyl-9a-aza-9a-homoerythromycin A (Compound 1) * Compound Description: This compound is a 15-membered azalide derivative, synthesized and characterized for its physicochemical properties, demonstrating antimalarial activity. []* Relevance: Although structurally dissimilar to "methyl 5-methyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate", Compound 1 highlights the importance of exploring various chemical scaffolds for their potential in treating infectious diseases like malaria.

35. N-[(3-(3-methyl-1-oxo-butyl)amino)propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide (Bassiamide A, Compound 7)* Compound Description: This novel alkaloid, isolated from the xero-halophyte Bassia indica Wight, was identified along with other known compounds. []* Relevance: Although structurally distinct from the target compound, "methyl 5-methyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate", Bassiamide A emphasizes the exploration of natural product sources for discovering new chemical entities with potential biological activities.

36. 1-(2-Benzofuranylmethyl)-4-[5-(N-methyl-N-propyl)pentyloxy]piperidine (Compound 5c)* Compound Description: This compound is a potent histamine H3 receptor antagonist, displaying high affinity for the receptor. []* Relevance: Although structurally different from "methyl 5-methyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate", Compound 5c's role as a histamine H3 receptor antagonist highlights its potential therapeutic use in treating conditions related to histamine signaling.

37. 1-(3-Benzofuranylmethyl)-4-[5-(N-methyl-N-propyl)pentyloxy]piperidine (Compound 5d)* Compound Description: This compound, another histamine H3 receptor antagonist, demonstrates significant affinity for the receptor. []* Relevance: While structurally dissimilar to "methyl 5-methyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate", Compound 5d's activity as a histamine H3 receptor antagonist highlights the exploration of various chemical structures in targeting specific receptor subtypes for therapeutic benefit.

38. 1-[(N-substituted-N-methyl)-3-propyloxy]-5-(N-methyl-N-propyl)-pentanediamines (Compound 6a and 6b) * Compound Description: This series of compounds was investigated for their antagonist activity against the histamine H3 receptor, with varying potencies depending on the N-substituent. []* Relevance: Though structurally distinct from "methyl 5-methyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate", this series highlights the exploration of flexible analogs as potential histamine H3 receptor antagonists. The study of structure-activity relationships within this series could provide insights into the key pharmacophore elements for interacting with the receptor.

39. N-[4-[3-(2,4-Diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic acid (Compound 1b, TNP-351) and related compound (Compound 1a)* Compound Description: Compound 1b, also known as TNP-351, and its related compound 1a, serve as potent antifolates with a pyrrolo[2,3-d]pyrimidine core structure. []* Relevance: While structurally different from the target compound, "methyl 5-methyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate", these pyrrolo[2,3-d]pyrimidine-based antifolates highlight the exploration of different heterocyclic systems for their potential in inhibiting crucial metabolic enzymes like dihydrofolate reductase (DHFR).

40. N(ω)-Acyl-, sulfonyl-, carbamoyl-, and aryl-2,ω-diaminoalkanoic acid derivatives of pyrrolo[2,3-d]pyrimidine* Compound Description: This series of compounds explores modifications to the glutamic acid moiety of TNP-351, replacing it with various N(ω)-substituted ornithine analogs. The goal was to enhance the compounds' inhibitory effects on DHFR and their antiproliferative activity against cancer cells. [] * Relevance: Although structurally distinct from the target compound, "methyl 5-methyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate", the investigation of these pyrrolo[2,3-d]pyrimidine derivatives emphasizes the structure-activity relationship studies around known bioactive scaffolds. These studies provide valuable insights into the impact of specific substitutions on target affinity and cellular activity.

41. 5-(2,3-Dihydro-7-benzofuryl)pyrazolo[4,3-d]pyrimidin-7-one (Biagra, Compound 2)* Compound Description: Biagra is a 5-(2,3-dihydro-7-benzofuryl) analog of Viagra®, synthesized and characterized for its spectral properties. []* Relevance: Although structurally different from "methyl 5-methyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate", Biagra's development as an analog of Viagra® highlights the exploration of structural modifications to enhance or modify the biological activity of known drugs. The incorporation of the dihydrobenzofuran moiety in Biagra might lead to altered pharmacological properties compared to Viagra®.

42. N-(1-[Thienyl]cyclohexyl)piperidine (TCP)* Compound Description: TCP is a ligand used to study the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain. []* Relevance: While structurally dissimilar to "methyl 5-methyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate", TCP's role as an NMDA receptor ligand highlights the importance of investigating the target compound's potential interactions with different glutamate receptor subtypes, given the crucial roles of these receptors in various neurological processes.

43. (+)-5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohept-5,10-imine maleate (MK-801)* Compound Description: MK-801 is a potent and selective non-competitive NMDA receptor antagonist, binding to the receptor's ion channel. It has been investigated for its potential neuroprotective effects, but its clinical use is limited due to its side effects. []* Relevance: Although structurally distinct from "methyl 5-methyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate", MK-801's interaction with the NMDA receptor highlights the importance of understanding the target compound's potential interactions with different glutamate receptor subtypes. These interactions could be crucial in understanding the compound's potential neurological effects.

44. 2R,4R,5S-(2-amino-4,5-(1,2-cyclohexyl)-7-phosphonoheptanoic acid) (NPC 17742)* Compound Description: NPC 17742 is a potent, selective, and competitive antagonist of the NMDA receptor. []* Relevance: Despite structural dissimilarity, this compound and "methyl 5-methyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate", highlight the importance of exploring the target compound's potential interactions with NMDA receptors. NMDA receptors play crucial roles in various neurological processes, and understanding a compound's impact on these receptors can provide insights into its potential therapeutic benefits or risks.

Properties

Product Name

methyl 5-methyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate

IUPAC Name

methyl 5-methyl-2-(3-morpholin-4-ylpropylcarbamothioylamino)thiophene-3-carboxylate

Molecular Formula

C15H23N3O3S2

Molecular Weight

357.5 g/mol

InChI

InChI=1S/C15H23N3O3S2/c1-11-10-12(14(19)20-2)13(23-11)17-15(22)16-4-3-5-18-6-8-21-9-7-18/h10H,3-9H2,1-2H3,(H2,16,17,22)

InChI Key

AZVAONHLXWZGMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)NC(=S)NCCCN2CCOCC2)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.